molecular formula C13H19N3O3 B1395861 2-[Cyclohexyl(3-nitropyridin-2-yl)amino]ethanol CAS No. 1275898-92-4

2-[Cyclohexyl(3-nitropyridin-2-yl)amino]ethanol

Cat. No.: B1395861
CAS No.: 1275898-92-4
M. Wt: 265.31 g/mol
InChI Key: IMIFONBDIIVGKR-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-[Cyclohexyl(3-nitropyridin-2-yl)amino]ethanol involves several steps. One common method starts with the nitration of pyridine to obtain 3-nitropyridine. This is followed by the reaction of 3-nitropyridine with cyclohexylamine to form the intermediate product. Finally, the intermediate undergoes a reaction with ethylene oxide to yield this compound .

Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Specific details on industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

2-[Cyclohexyl(3-nitropyridin-2-yl)amino]ethanol can undergo various chemical reactions, including:

These reactions can lead to the formation of various products, depending on the reagents and conditions used.

Scientific Research Applications

2-[Cyclohexyl(3-nitropyridin-2-yl)amino]ethanol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-[Cyclohexyl(3-nitropyridin-2-yl)amino]ethanol involves its interaction with specific molecular targets. The nitro group on the pyridine ring can participate in redox reactions, while the cyclohexyl and ethanol groups can interact with various biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds to 2-[Cyclohexyl(3-nitropyridin-2-yl)amino]ethanol include:

  • 2-[Cyclohexyl(4-nitropyridin-2-yl)amino]ethanol
  • 2-[Cyclohexyl(3-aminopyridin-2-yl)amino]ethanol
  • 2-[Cyclohexyl(3-nitropyridin-2-yl)amino]propanol

These compounds share structural similarities but differ in the position of the nitro group or the length of the carbon chain. The unique combination of the cyclohexyl, nitropyridine, and ethanol groups in this compound contributes to its distinct chemical and biological properties .

Properties

IUPAC Name

2-[cyclohexyl-(3-nitropyridin-2-yl)amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3/c17-10-9-15(11-5-2-1-3-6-11)13-12(16(18)19)7-4-8-14-13/h4,7-8,11,17H,1-3,5-6,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMIFONBDIIVGKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N(CCO)C2=C(C=CC=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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